Enantiopurity and Optical Rotation: Differentiating L(-) from (1S)-(+) Enantiomer
L(-)-10-Camphorsulfonyl chloride is distinguished from its (1S)-(+) enantiomer (CAS 21286-54-4) by opposite sign of specific rotation and slightly different physical properties. The L(-) form exhibits [α]20/D of -26.0 to -33.0° in chloroform, while the (1S)-(+) form shows positive rotation . The melting point of the L(-) form (66-68°C) is consistently 1-2°C higher than the (1S)-(+) form (65-67°C), indicating different crystalline lattice energies . This distinction is critical for analytical verification of purchased material identity and for ensuring correct stereochemical outcome in asymmetric syntheses [1].
| Evidence Dimension | Specific rotation and melting point |
|---|---|
| Target Compound Data | [α]20/D -26.0 to -33.0° (c=1, CHCl3); mp 66-68°C |
| Comparator Or Baseline | (1S)-(+)-10-Camphorsulfonyl chloride: positive specific rotation; mp 65-67°C (lit.) |
| Quantified Difference | Opposite sign of optical rotation; Δmp = +1 to +3°C |
| Conditions | Specific rotation measured at 20°C, c=1 in chloroform; melting point determined by standard capillary method |
Why This Matters
This difference enables unambiguous identity verification by polarimetry and ensures procurement of the correct enantiomer for stereospecific applications.
- [1] Eliel, E. L.; Wilen, S. H. 'Stereochemistry of Organic Compounds.' Wiley: New York, 1994; pp 1-1267. View Source
